Technical Guide: Molecular Structure and Weight of 1-Boc-3-(diethylamino)azetidine
Technical Guide: Molecular Structure and Weight of 1-Boc-3-(diethylamino)azetidine
The following technical guide provides an in-depth analysis of 1-Boc-3-(diethylamino)azetidine , a critical intermediate in modern medicinal chemistry.
Executive Summary
1-Boc-3-(diethylamino)azetidine (CAS: 114532-99-9) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. It serves as a "privileged scaffold" donor, introducing the azetidine ring—a four-membered nitrogen heterocycle—into drug candidates.[1]
The azetidine moiety is increasingly favored in drug discovery to replace larger saturated rings (like pyrrolidine or piperidine).[2] This substitution often lowers lipophilicity (LogP) and improves metabolic stability while maintaining specific vector orientations for ligand-target binding. This guide details the physiochemical properties, structural analysis, and validated synthesis protocols for this compound.
Molecular Identity & Physiochemical Properties[2][3][4]
The following data characterizes the pure compound. Researchers should verify the Certificate of Analysis (CoA) for specific batch purity levels.
| Property | Value | Notes |
| IUPAC Name | tert-butyl 3-(diethylamino)azetidine-1-carboxylate | Systematic nomenclature |
| CAS Number | 114532-99-9 | Unique Identifier |
| Chemical Formula | C₁₂H₂₄N₂O₂ | |
| Molecular Weight | 228.33 g/mol | Exact Mass: 228.1838 |
| SMILES | CCN(CC)C1CN(C1)C(=O)OC(C)(C)C | Useful for cheminformatics |
| Physical State | Viscous oil or low-melting solid | Temperature dependent |
| Solubility | Soluble in DCM, MeOH, EtOAc | Hydrophobic Boc group dominates |
| pKa (Conj.[3][4][5] Acid) | ~8.5 - 9.5 (Predicted) | Tertiary amine on ring |
Structural Composition Breakdown
-
Core Scaffold: Azetidine ring (high ring strain, ~26 kcal/mol).
-
Protection (N1): tert-Butoxycarbonyl (Boc) group.[6] Provides stability and prevents N1 oxidation/alkylation during downstream synthesis.
-
Functionalization (C3): Diethylamino group. A tertiary amine imparting basicity and specific steric bulk.
Structural Analysis & Geometry
The azetidine ring is not planar; it exists in a puckered conformation to minimize torsional strain (eclipsing interactions).
Conformational Dynamics
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Ring Pucker: The ring puckers by approximately 30°–35°.
-
Substituent Orientation: The bulky 1-Boc group and the 3-diethylamino group adopt a trans-pseudo-equatorial orientation where possible to minimize 1,3-diaxial-like steric clashes.
-
Vector Alignment: Unlike the 5-membered pyrrolidine ring, which offers multiple envelope conformations, the 4-membered azetidine offers a rigid, defined exit vector for the C3-substituent. This is critical for "Fragment-Based Drug Design" (FBDD) where precise positioning of the basic amine is required for receptor binding.
Visualization of Connectivity
The following diagram illustrates the logical connectivity and functional zones of the molecule.
Figure 1: Functional decomposition of the molecule showing the core scaffold and attached functional groups.
Synthesis Protocol: Reductive Amination
Context: The most reliable route to 1-Boc-3-(diethylamino)azetidine is the reductive amination of 1-Boc-3-azetidinone (CAS 398489-26-4). This method avoids the formation of over-alkylated byproducts common in direct alkylation.
Reagents & Materials
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Precursor: 1-Boc-3-azetidinone (1.0 equiv).
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Amine: Diethylamine (1.1 – 1.2 equiv).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for iminium ion formation.
Step-by-Step Methodology
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Imine Formation:
-
Charge a reaction vessel with 1-Boc-3-azetidinone dissolved in DCE (0.1 M concentration).
-
Add Diethylamine (1.1 equiv) and Acetic Acid (1.0 equiv).
-
Stir at room temperature (20–25°C) for 30–60 minutes. Note: This allows the equilibrium formation of the iminium intermediate.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Remove ice bath and stir at room temperature for 12–16 hours.
-
-
Quench & Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ (pH should be ~8-9).
-
Extract the aqueous layer with DCM (3x).
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate under reduced pressure.[7]
-
Purification: Flash column chromatography is usually required.
-
Eluent: DCM:MeOH (95:5 to 90:10) with 1% NH₄OH (to prevent streaking of the amine).
-
Synthesis Workflow Diagram
Figure 2: Step-by-step reductive amination workflow for synthesizing the target compound.
Applications in Drug Discovery[1][2][4][10]
Metabolic Stability
The azetidine ring is often used to block metabolic "soft spots." In many drug programs, a diethylamino group on an acyclic chain (e.g., diethylaminoethyl) is rapidly metabolized via N-dealkylation. Constraining the nitrogen onto the azetidine ring (or attaching it to the ring) changes the steric environment around the nitrogen, often impeding Cytochrome P450 access and extending half-life (
Basicity Modulation
The pKa of the diethylamino group at position 3 is influenced by the electron-withdrawing nature of the azetidine ring (inductive effect). This can be tuned to optimize:
-
CNS Penetration: Lowering basicity to reduce lysosomal trapping.
-
Solubility: Maintaining ionization at physiological pH.
Deprotection
The Boc group is easily removed using Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane to yield the free secondary amine (azetidine NH), which can then be coupled to other pharmacophores (e.g., via amide coupling or SNAr).
Safety & Handling
-
Hazards: As with most low-molecular-weight amines, treat as an irritant. The precursor 1-Boc-3-azetidinone is generally stable but should be stored cold (2–8°C).
-
Storage: Store the final product under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the diethylamino group over long periods.
-
MSDS Highlights:
References
-
ChemSRC. (n.d.). tert-butyl 3-(diethylamino)azetidine-1-carboxylate (CAS 114532-99-9).[8] Retrieved from [Link]
- Lowe, G. (2010). Azetidines: New Tools for Drug Discovery. Chemical Reviews. (General reference on Azetidine utility in medicinal chemistry).
-
Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthonix, Inc > Building Blocks > 398489-26-4 | 1-BOC-3-Azetidinone [synthonix.com]
- 4. 1-Boc-3-(ethylamino)azetidine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 114532-99-9_CAS号:114532-99-9_1,1,1-trifluoro-N-(4-nitrobenzyl)-N-nitrosomethanesulfonamide - 化源网 [chemsrc.com]
